REACTION_CXSMILES
|
O1CCCCC1[O:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:19][CH2:18][CH:17]([N:20]([C:22]3[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=3)[CH3:21])[CH2:16][CH2:15]2)=[CH:10][CH:9]=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>C(O)C>[Cl:28][C:25]1[CH:26]=[CH:27][C:22]([N:20]([CH:17]2[CH2:16][CH2:15][N:14]([C:11]3[CH:10]=[CH:9][C:8]([OH:7])=[CH:13][CH:12]=3)[CH2:19][CH2:18]2)[CH3:21])=[CH:23][CH:24]=1 |f:1.2|
|
Name
|
1-(4-(Tetrahydropyran-2-yloxy)phenyl)-4-(N-(4-chlorophenyl)-N-methylamino)piperidine
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OC1=CC=C(C=C1)N1CCC(CC1)N(C)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
to this residue, methylene chloride and a saturated aqueous sodium hydrogencarbonate solution were added
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
EXTRACTION
|
Details
|
This was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
After the resulting filtrate was concentrated under reduced pressure, methylene chloride and n-hexane
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)N(C)C1CCN(CC1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 922.5 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |